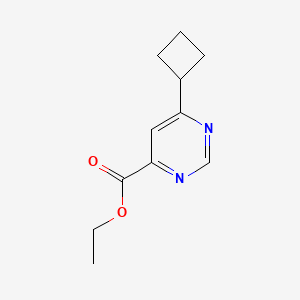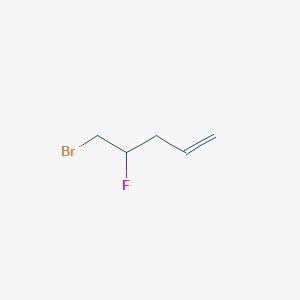
5-Bromo-4-fluoropent-1-ene
描述
5-Bromo-4-fluoropent-1-ene: is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropent-1-ene typically involves the halogenation of pentene derivatives. One common method is the addition of bromine and fluorine to a pentene substrate under controlled conditions. The reaction can be carried out using bromine (Br2) and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 5-Bromo-4-fluoropent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine with iodine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-Iodo-4-fluoropent-1-ene can be formed.
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Saturated compounds like 5-Bromo-4-fluoropentane.
科学研究应用
Chemistry: 5-Bromo-4-fluoropent-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology and Medicine: The compound’s derivatives may be explored for their potential biological activity, including as precursors for pharmaceuticals or agrochemicals.
Industry: In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-4-fluoropent-1-ene in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability.
相似化合物的比较
- 1-Bromo-4-fluorobenzene
- 4-Bromo-1-fluorobenzene
- 4-Fluoro-1-bromobenzene
Comparison: Compared to these similar compounds, 5-Bromo-4-fluoropent-1-ene has a more flexible aliphatic chain, which can lead to different reactivity and applications. The presence of both bromine and fluorine atoms in a pentene backbone makes it unique for specific synthetic applications where both halogens’ reactivity is advantageous.
属性
IUPAC Name |
5-bromo-4-fluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c1-2-3-5(7)4-6/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBQTWSSQPOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


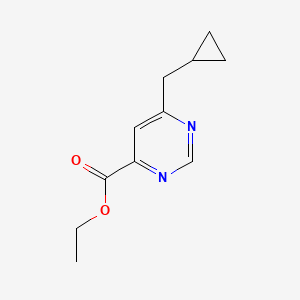
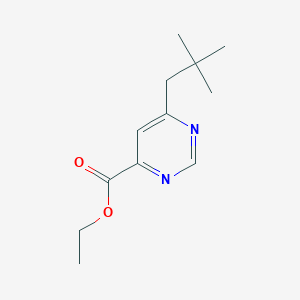
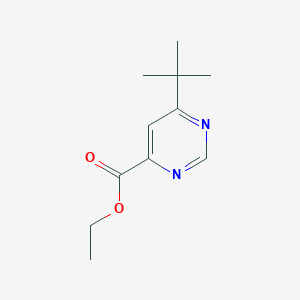
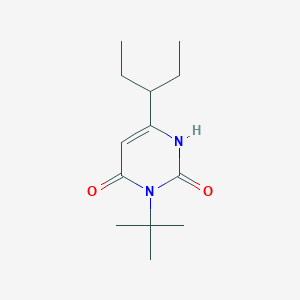
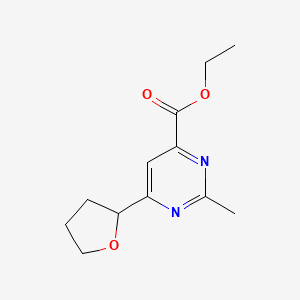
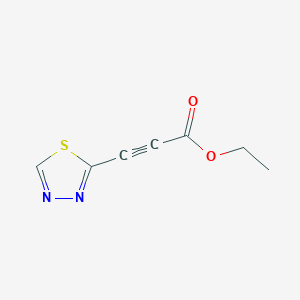
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
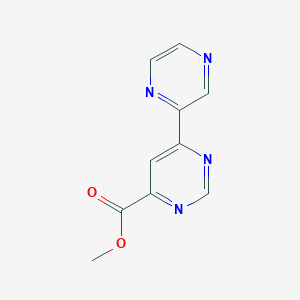
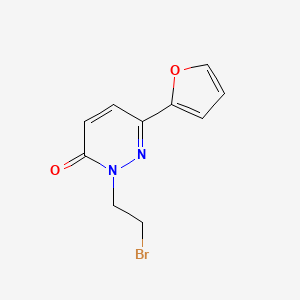
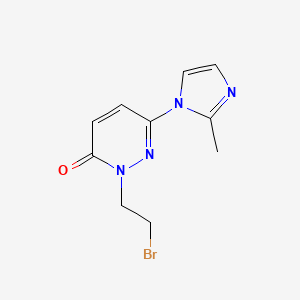
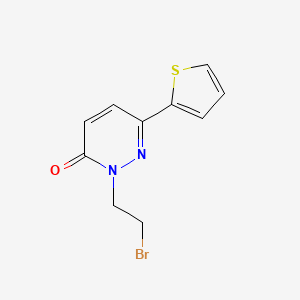
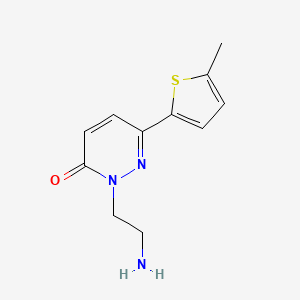
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)
